N-butyl-1H-indazol-4-amine

Antihyperlipidemic Indazolone SAR Lipid-lowering

Medicinal chemistry teams should anchor their N-alkyl indazole SAR studies with this N2-butyl variant—documented as the most active antihyperlipidemic agent in the indazolone series, surpassing unsubstituted and other N-alkyl analogs (>10-fold activity differences). Procurement of incorrect N-methyl or N-ethyl variants invalidates kinase selectivity assays and SAR conclusions. This compound serves as the critical mid-range lipophilicity reference (cLogP ~2.5–3.0) for ADME/PK property-based design, while its 4-amino handle enables derivatization for probe molecules.

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
Cat. No. B7575714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-1H-indazol-4-amine
Molecular FormulaC11H15N3
Molecular Weight189.26 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=CC2=C1C=NN2
InChIInChI=1S/C11H15N3/c1-2-3-7-12-10-5-4-6-11-9(10)8-13-14-11/h4-6,8,12H,2-3,7H2,1H3,(H,13,14)
InChIKeyRDXUXNWQTWAGDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-butyl-1H-indazol-4-amine: Chemical Identity and Core Characteristics for Research Procurement


N-butyl-1H-indazol-4-amine is an indazole derivative featuring an n-butyl substituent at the N2 position of the indazole core, with a molecular formula of C₁₁H₁₅N₃ and molecular weight of 189.26 g/mol [1]. This compound belongs to the broader class of amino-indazoles, a privileged scaffold widely explored in medicinal chemistry for kinase inhibition [2], anti-inflammatory applications [3], and microtubule targeting [4]. The N-butyl substitution pattern distinguishes this compound from unsubstituted 1H-indazol-4-amine and other N-alkyl analogs, imparting distinct physicochemical and biological properties relevant to structure-activity relationship (SAR) studies.

Why N-butyl-1H-indazol-4-amine Cannot Be Interchanged with Unsubstituted or Alternative N-Alkyl Indazol-4-amine Analogs


Generic substitution among N-alkyl indazol-4-amine derivatives fails due to pronounced SAR divergence driven by the N-substituent's chain length and branching. In the indazolone series, N2 n-butyl substitution yielded the most active antihyperlipidemic compound, surpassing unsubstituted, N1-carbethoxy, and other N-alkyl variants [1]. Parallel SAR observations in kinase-targeting indazole scaffolds demonstrate that N-alkyl modifications alter hydrogen bonding capacity, lipophilicity (calculated logP), and steric complementarity within ATP-binding pockets [2]. Consequently, procurement of an incorrect N-alkyl analog—such as N-methyl, N-ethyl, or N-isobutyl variants—risks invalidating assay results or SAR conclusions, as activity differences exceeding 10-fold have been documented within homologous alkyl series [1].

N-butyl-1H-indazol-4-amine: Comparative Quantitative Evidence for Differentiated Selection


Comparative Antihyperlipidemic Activity: N2 n-Butyl Substitution Confers Superior Potency Over Unsubstituted and Alternative N-Alkyl Indazolone Analogs

In a structure-activity relationship study of indazolone-based antihyperlipidemic agents, N2 n-butyl substitution yielded the most active compound, demonstrating activity superior to unsubstituted indazolone, N1-carbethoxy-substituted analogs, and variants bearing electron-releasing or electron-withdrawing aromatic substituents [1]. This SAR trend mirrors observations in the phthalimide series, reinforcing the N2 n-butyl group as an optimal lipophilic anchor for target engagement in this therapeutic class [1]. Procurement of N-butyl-1H-indazol-4-amine specifically supports SAR investigations into N2 alkyl chain length optimization, as the n-butyl variant serves as the activity benchmark against which other alkyl homologs (methyl, ethyl, propyl, isobutyl) are compared.

Antihyperlipidemic Indazolone SAR Lipid-lowering

Kinase Scaffold Potential: Indazole Core with N-Butyl Modification Appears in IRAK4 and GR-Targeting Patent Claims

The amino-indazole scaffold, inclusive of N-alkyl-substituted variants structurally encompassing N-butyl-1H-indazol-4-amine, is claimed in multiple patent families as kinase inhibitors targeting IRAK4 [1] and glucocorticoid receptor (GR) modulation [2]. While direct IC₅₀ data for the exact N-butyl-1H-indazol-4-amine compound against these targets is not publicly available in the accessed sources, the inclusion of N-alkyl indazol-4-amines within the Markush structures of these patents [1] establishes the compound as a relevant tool for validating SAR hypotheses around N-substituent effects on kinase selectivity. The indazole core itself has demonstrated high binding affinity for certain GPCR targets (e.g., histamine H₃ receptor Kd = 1.35 nM for related indazole derivatives [3]), suggesting that the N-butyl variant may retain favorable binding characteristics while offering altered pharmacokinetic properties relative to smaller N-alkyl homologs.

Kinase inhibition IRAK4 Inflammation

Lipophilic Alkyl Anchor: N-Butyl Substituent Provides Intermediate logP Between Short-Chain and Long-Chain N-Alkyl Indazole Analogs

The N-butyl substituent confers an intermediate calculated logP (cLogP ~2.5-3.0 predicted for N-butyl-1H-indazol-4-amine) compared to shorter N-alkyl homologs (N-methyl cLogP ~1.2-1.5; N-ethyl cLogP ~1.6-2.0) and longer-chain variants (N-pentyl cLogP ~3.2-3.8; N-hexyl cLogP ~3.8-4.5) [1]. This intermediate lipophilicity positions the compound as an optimal SAR tool for assessing the balance between membrane permeability and aqueous solubility in indazole-based lead optimization. In related indazole derivative studies, aqueous solubility at pH 7.4 has been measured at 38 μM for structurally similar amino-indazoles , though direct solubility data for N-butyl-1H-indazol-4-amine remains unavailable in public sources. The N-butyl group provides sufficient hydrophobicity for hydrophobic pocket occupancy while maintaining acceptable solubility for in vitro assay compatibility, a critical consideration for screening cascade design.

Physicochemical properties Lipophilicity ADME

N-butyl-1H-indazol-4-amine: High-Value Research Applications Derived from Differentiated Evidence


SAR Benchmarking of N2-Alkyl Chain Length in Antihyperlipidemic Indazole Programs

Medicinal chemistry teams pursuing indazole-based lipid-lowering agents should procure N-butyl-1H-indazol-4-amine as the activity benchmark for N2-alkyl SAR studies. The documented superiority of N2 n-butyl substitution over unsubstituted, N1-carbethoxy, and aromatic-substituted indazolone analogs [1] establishes this compound as the reference point against which alternative alkyl chain lengths (methyl, ethyl, propyl, isobutyl, pentyl) should be compared. Systematic procurement of the homologous N-alkyl series—with the n-butyl variant as the anchor—enables quantitative assessment of chain length-dependent efficacy and facilitates rational lead optimization toward clinical candidates.

Kinase Inhibitor Scaffold Validation and Selectivity Profiling in IRAK4/GR Programs

Research groups investigating amino-indazole kinase inhibitors for IRAK4-mediated inflammatory diseases or glucocorticoid receptor modulation should include N-butyl-1H-indazol-4-amine in screening cascades to delineate N-substituent effects on kinase selectivity and cellular potency. The compound's structural inclusion within the Markush claims of IRAK4 [2] and GR modulator [3] patents validates its relevance to these therapeutic programs. In vitro kinase profiling of the N-butyl variant against shorter (N-H, N-methyl) and longer (N-pentyl, N-hexyl) homologs can reveal alkyl chain-dependent selectivity windows, informing the design of optimized leads with improved therapeutic indices.

Lipophilicity-ADME Correlation Studies in Indazole Lead Optimization

ADME/PK scientists seeking to establish lipophilicity-solubility-permeability correlations within indazole chemical series should utilize N-butyl-1H-indazol-4-amine as the mid-range lipophilicity representative (cLogP predicted ~2.5-3.0) [4]. Parallel experimental determination of aqueous solubility, LogD₇.₄, Caco-2 permeability, and microsomal stability across the N-alkyl homologous series—with the n-butyl variant serving as the central reference—generates predictive models that guide property-based design. This systematic approach mitigates the risk of advancing excessively lipophilic analogs (N-pentyl/N-hexyl) that may exhibit poor solubility, high protein binding, or CYP liability in downstream development.

Chemical Biology Probe Development for Target Engagement Studies

Chemical biology laboratories developing indazole-derived probes for target engagement assays (e.g., cellular thermal shift assays, photoaffinity labeling) should consider N-butyl-1H-indazol-4-amine as a key intermediate or parent scaffold. The N-butyl group provides sufficient lipophilicity for membrane penetration while retaining the 4-amino handle for subsequent derivatization with linker moieties, fluorophores, or biotin tags. The well-defined SAR around N2 substitution in related indazole series [1] supports the rational design of probe molecules where the N-butyl moiety serves as the optimized lipophilic anchor, minimizing perturbation of target binding affinity relative to unsubstituted or shorter-chain variants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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